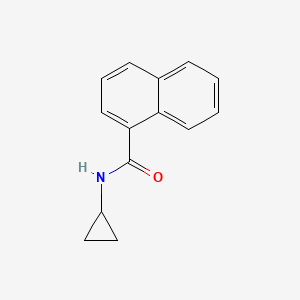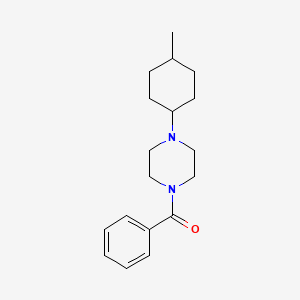
N-cyclopropyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-naphthamide (CPN) is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. It is a cyclopropyl derivative of naphthamide, which is a class of compounds known for their diverse biological activities. CPN has been found to possess a range of interesting properties that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1-naphthamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors. N-cyclopropyl-1-naphthamide has been shown to bind to the TRPA1 ion channel, which is involved in the perception of pain and inflammation. N-cyclopropyl-1-naphthamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-cyclopropyl-1-naphthamide has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anxiolytic and sedative effects. N-cyclopropyl-1-naphthamide has also been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1-naphthamide has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and has a range of interesting properties that make it a valuable tool for investigating various biological processes. However, there are also some limitations to its use. N-cyclopropyl-1-naphthamide can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for the use of N-cyclopropyl-1-naphthamide in scientific research. One potential area of research is the development of new drugs for the treatment of pain and inflammation. N-cyclopropyl-1-naphthamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs in this area. Another potential area of research is the development of drugs for the treatment of neurodegenerative diseases. N-cyclopropyl-1-naphthamide has been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, N-cyclopropyl-1-naphthamide could be used as a tool to investigate the role of ion channels and receptors in various biological processes, providing valuable insights into the underlying mechanisms of disease.
Méthodes De Synthèse
N-cyclopropyl-1-naphthamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 1-naphthoyl chloride in the presence of a base. The resulting product can be purified using techniques such as column chromatography or recrystallization. The synthesis of N-cyclopropyl-1-naphthamide is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-cyclopropyl-1-naphthamide has been used extensively in scientific research as a pharmacological tool to investigate various biological processes. It has been found to have a range of interesting properties, including the ability to modulate the activity of certain ion channels and receptors. N-cyclopropyl-1-naphthamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-cyclopropylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(15-11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQDQBHGKMMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)


![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)


![4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B5845348.png)
